4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docarpamine is a dopamine prodrug developed in Japan for the treatment of chronic heart failure. It is marketed under the tradename Tanadopa. Unlike dopamine, docarpamine does not cross the blood-brain barrier and shows no effect on central nervous system activity. It is believed to exert its action by activating dopamine receptor D1 .
Preparation Methods
Docarpamine is synthesized to protect the catechol and amino moieties of dopamine with ethoxycarbonyl and acetylmethionyl groups, respectively. The chemical name of docarpamine is N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine. The synthetic route involves the conversion of dopamine to docarpamine through a series of esterification and amidation reactions . The industrial production methods involve the use of specific reagents and conditions to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Docarpamine undergoes hydrolysis reactions to convert into its active form, dopamine. The first step is the hydrolysis of the catechol ester, resulting in the formation of dide-ethoxycarbonyldocarpamine. The second step is the hydrolysis of the amido linkage . Common reagents used in these reactions include water and enzymes that facilitate the hydrolysis process. The major product formed from these reactions is free dopamine .
Scientific Research Applications
Docarpamine has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to improve renal and cardiac function by oral administration. Clinical trials have shown that docarpamine can be used as a practical alternative to dopamine infusion for patients with acute heart failure, shock, and acute renal failure . Additionally, docarpamine has been studied for its renal vasodilatory and natriuretic effects, as well as its positive inotropic effect on cardiac function .
Mechanism of Action
Docarpamine is administered orally and undergoes enzymatic hydrolysis in the gastrointestinal tract to convert into its active form, dopamine. Dopamine then binds to and activates dopamine receptors, which are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes. Activation of D1-like receptors leads to vasodilation and increased renal perfusion, while activation of D2-like receptors modulates neurotransmitter release and influences cardiovascular function . The clinical use of docarpamine leverages these pharmacological properties to manage acute decompensated heart failure and improve renal perfusion .
Comparison with Similar Compounds
Docarpamine is unique compared to other dopamine prodrugs due to its ability to be administered orally and its specific activation of dopamine receptor D1. Similar compounds include levodopa, which is used to treat Parkinson’s disease, and other dopamine agonists such as pramipexole and ropinirole . Unlike these compounds, docarpamine does not cross the blood-brain barrier and is specifically designed to improve peripheral dopamine activity .
Properties
IUPAC Name |
[4-[2-[(2-acetamido-4-methylsulfanylbutanoyl)amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVMAMIPILWYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860974 |
Source
|
Record name | 4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.